

An In-Depth Technical Guide to the Solubility Profile of Tetrahydrofuran-2-carboxamide

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Compound of Interest

Compound Name: Tetrahydrofuran-2-carboxamide

Cat. No.: B153543

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This guide provides a comprehensive technical overview of the solubility profile of **Tetrahydrofuran-2-carboxamide**. Designed for researchers, scientists, and professionals in drug development, this document synthesizes fundamental chemical principles with practical experimental insights to deliver a thorough understanding of this compound's behavior in various solvent systems.

Executive Summary

Tetrahydrofuran-2-carboxamide is a heterocyclic organic compound featuring a five-membered tetrahydrofuran ring and a primary carboxamide functional group. Its molecular structure, combining a polar ether moiety and a hydrogen-bonding-capable amide group, dictates a nuanced solubility profile. This guide elucidates the expected solubility in aqueous and organic solvents, explores the influence of temperature and pH, and provides robust experimental protocols for empirical solubility determination. Understanding these characteristics is paramount for applications ranging from synthetic chemistry to pharmaceutical formulation, where bioavailability and process efficiency are critical.

Molecular Structure and Physicochemical Properties

The solubility of a compound is intrinsically linked to its molecular structure. **Tetrahydrofuran-2-carboxamide** (Molar Mass: 115.13 g/mol) possesses key features that govern its interaction with various solvents.

- Tetrahydrofuran (THF) Ring:** The cyclic ether component introduces polarity due to the oxygen heteroatom and allows for hydrogen bond acceptance. The THF moiety itself is water-miscible.[1][2]
- Primary Carboxamide Group (-CONH₂):** This functional group is highly polar and can act as both a hydrogen bond donor (via the N-H bonds) and a hydrogen bond acceptor (via the carbonyl oxygen and the nitrogen lone pair).[3][4] The presence of this group significantly contributes to its solubility in polar protic solvents.
- Chirality:** The molecule exists as enantiomers. The (S)-(-) enantiomer is a solid with a melting point of 82-86 °C.

Table 1: Key Physicochemical Properties of (S)-(-)-**Tetrahydrofuran-2-carboxamide**

Property	Value	Source
Molecular Formula	C ₅ H ₉ NO ₂	
Molecular Weight	115.13 g/mol	
Melting Point	82-86 °C	
Appearance	Solid	
Chirality	Exists as (S) and (R) enantiomers	

Solubility Profile: A Comprehensive Analysis

While extensive quantitative solubility data for **Tetrahydrofuran-2-carboxamide** is not widely published, a robust qualitative and semi-quantitative profile can be constructed based on its structural features and established principles of organic chemistry.

Aqueous Solubility

Tetrahydrofuran-2-carboxamide is expected to be readily soluble in water. This is supported by the general rule that amides with five or fewer carbon atoms are water-soluble.^[5] The molecule's ability to form multiple hydrogen bonds with water, through both the amide group and the ether oxygen, facilitates its dissolution. Furthermore, supplier data for (S)-(-)-**Tetrahydrofuran-2-carboxamide** specifies its optical activity at a concentration of 1 g in water, indicating a solubility of at least 10 g/L.

Organic Solvent Solubility

The solubility in organic solvents is dictated by the principle of "like dissolves like."

- Polar Protic Solvents** (e.g., Ethanol, Methanol): High solubility is anticipated in these solvents due to their ability to engage in hydrogen bonding with the carboxamide group.
- Polar Aprotic Solvents** (e.g., Acetone, Acetonitrile, Tetrahydrofuran): Good solubility is expected. These solvents can act as hydrogen bond acceptors, interacting favorably with the N-H protons of the amide.
- Non-Polar Solvents** (e.g., Hexane, Toluene): Poor solubility is predicted. The high polarity of the carboxamide group and the ether linkage are not well-solvated by non-polar solvents.

Table 2: Predicted Solubility of **Tetrahydrofuran-2-carboxamide** in Common Solvents at Ambient Temperature

Solvent Class	Example Solvent	Predicted Solubility	Rationale
Polar Protic	Water	Soluble (≥ 10 g/L)	Hydrogen bonding with amide and ether groups. ^[5]
Ethanol	Highly Soluble	Strong hydrogen bonding interactions.	
Polar Aprotic	Acetone	Soluble	Dipole-dipole interactions and hydrogen bond acceptance.
Dichloromethane	Moderately Soluble	Can interact with the polar regions of the molecule.	
Non-Polar	Hexane	Sparingly Soluble / Insoluble	Mismatch in polarity.

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THFC -> NonPolar [label="Low Solubility\n(Polarity Mismatch)"];  
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Caption: Predicted solubility of **Tetrahydrofuran-2-carboxamide**.

Influence of Environmental Factors

Effect of Temperature

For most solid solutes, solubility increases with temperature. This is because the dissolution process is often endothermic, and according to Le Chatelier's principle, an increase in temperature will shift the equilibrium towards dissolution. The extent of this effect is dependent on the enthalpy of solution. For amides, elevated temperatures generally enhance the rate and extent of dissolution.^[3] However, it is crucial to consider the thermal stability of the compound, as prolonged exposure to high temperatures could lead to degradation.

Effect of pH

The solubility of **Tetrahydrofuran-2-carboxamide** is not expected to be significantly affected by pH within a moderate range (pH 3-10). As a primary amide, it is a very weak base and an even weaker acid. Therefore, it will not readily protonate or deprotonate in aqueous solutions of varying pH. However, at extreme pH values (highly acidic or highly basic), hydrolysis of the amide bond to the corresponding carboxylic acid and ammonia can occur, particularly at elevated temperatures.^[6] This chemical transformation would, in turn, alter the solubility profile of the species in solution.

Experimental Determination of Solubility

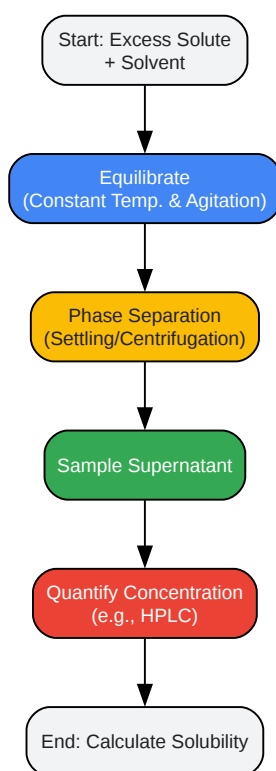
For precise quantitative data, experimental determination of solubility is essential. The following protocol outlines a reliable method for this purpose.

Shake-Flask Method (OECD Guideline 105)

This is a standard and widely accepted method for determining the water solubility of a compound.

Protocol:

- **Preparation of Saturated Solution:** Add an excess amount of **Tetrahydrofuran-2-carboxamide** to a known volume of the chosen solvent (e.g., water, ethanol) in a flask.
- **Equilibration:** Seal the flask and agitate it at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. A thermostatically controlled shaker bath is ideal.
- **Phase Separation:** Allow the solution to stand at the same constant temperature until the undissolved solid has settled. Centrifugation can be used to expedite this process.
- **Sampling:** Carefully extract a known volume of the clear supernatant.
- **Quantification:** Analyze the concentration of **Tetrahydrofuran-2-carboxamide** in the supernatant using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or a calibrated mass spectrometer.
- **Calculation:** The solubility is calculated from the measured concentration in the saturated solution.



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Caption: Workflow for experimental solubility determination.

Predictive Models for Solubility

In the absence of experimental data, computational models can provide useful estimates of solubility. These models typically use the compound's 2D structure to predict properties like logS (the logarithm of the aqueous solubility). Various algorithms, such as those based on quantitative structure-property relationships (QSPR), can be employed. While these predictions are valuable for initial screening, they should be confirmed experimentally for critical applications.

Conclusion

Tetrahydrofuran-2-carboxamide exhibits a solubility profile dominated by its polar functional groups. It is predicted to be soluble in water and other polar solvents, with limited solubility in non-polar media. The solubility is likely to increase with temperature, while being relatively insensitive to pH changes under moderate conditions. For precise applications, especially in drug development and formulation, the experimental determination of its solubility in relevant solvent systems is strongly recommended. This guide provides the foundational knowledge and practical protocols to effectively characterize and utilize the solubility properties of this versatile compound.

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